4,6-Bis[(2-ethylphenyl)amino]-1,3,5-triazin-2-yl 4-methylpiperidine-1-carbodithioate
Description
This compound is a triazine derivative featuring two 2-ethylphenylamino substituents at the 4- and 6-positions of the triazine core and a 4-methylpiperidine-1-carbodithioate group at the 2-position. Its structural complexity suggests utility in pharmaceuticals, agrochemicals, or polymer chemistry, though specific applications require further validation.
Properties
Molecular Formula |
C26H32N6S2 |
|---|---|
Molecular Weight |
492.7 g/mol |
IUPAC Name |
[4,6-bis(2-ethylanilino)-1,3,5-triazin-2-yl] 4-methylpiperidine-1-carbodithioate |
InChI |
InChI=1S/C26H32N6S2/c1-4-19-10-6-8-12-21(19)27-23-29-24(28-22-13-9-7-11-20(22)5-2)31-25(30-23)34-26(33)32-16-14-18(3)15-17-32/h6-13,18H,4-5,14-17H2,1-3H3,(H2,27,28,29,30,31) |
InChI Key |
RGQFBYSJKXIEMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC2=NC(=NC(=N2)SC(=S)N3CCC(CC3)C)NC4=CC=CC=C4CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis[(2-ethylphenyl)amino]-1,3,5-triazin-2-yl 4-methylpiperidine-1-carbodithioate typically involves multi-step organic reactions. The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and 2-ethylphenylamine under controlled conditions. The piperidine carbodithioate moiety is introduced through a nucleophilic substitution reaction using 4-methylpiperidine and carbon disulfide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis[(2-ethylphenyl)amino]-1,3,5-triazin-2-yl 4-methylpiperidine-1-carbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine carbodithioate moiety can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable solvent and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-Bis[(2-ethylphenyl)amino]-1,3,5-triazin-2-yl 4-methylpiperidine-1-carbodithioate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,6-Bis[(2-ethylphenyl)amino]-1,3,5-triazin-2-yl 4-methylpiperidine-1-carbodithioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogues in Pharmaceutical Research
- Piperidine-linked amino-triazines (e.g., 6a1–6a4 in ): These anti-HIV candidates share a triazine core with amino and piperidine substituents but lack the carbodithioate group. For example, compound 6a1 (N²-mesityl-N⁴-(1-(pyridin-4-ylmethyl)piperidin-4-yl)-1,3,5-triazine-2,4,6-triamine) replaces the carbodithioate with a pyridinylmethyl-piperidine group. The carbodithioate in the target compound may improve solubility or metal-binding capacity, which could enhance pharmacokinetics or enable novel mechanisms of action .
Key Differences:
2.2 Triazine-Based Photoinitiators ()
Compounds like PT and CT in are polymerizable triazines with trichloromethyl and vinylphenol groups. While these are designed for visible-light sensitivity and migration stability in polymers, the target compound’s carbodithioate may offer redox activity or thermal stability, broadening its utility in material science. However, the absence of polymerizable groups (e.g., methacrylate in CT) limits direct comparison .
2.3 Benzothiazole-Triazine Hybrids ()
The compound 2-((4-(4,6-bis(3,5-dimethylpiperidin-1-yl)-1,3,5-triazin-2-yl)phenyl)amino)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide features dimethylpiperidine and benzothiazole groups. Its acetamide linker contrasts with the carbodithioate in the target compound, suggesting divergent biological targets (e.g., kinase inhibition vs. protease binding). The carbodithioate’s sulfur atoms may confer higher reactivity or toxicity .
Biological Activity
4,6-Bis[(2-ethylphenyl)amino]-1,3,5-triazin-2-yl 4-methylpiperidine-1-carbodithioate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the presence of a triazine ring and a carbodithioate functional group. Its molecular formula is with a molecular weight of approximately 372.55 g/mol. This unique structure contributes to its diverse biological activities.
Anticancer Activity
Research has shown that compounds with triazine moieties exhibit promising anticancer properties. For instance, derivatives of triazines have been evaluated for their efficacy against various cancer cell lines. A study indicated that certain triazole derivatives demonstrated significant cytotoxic effects on colon carcinoma cells with IC50 values ranging from 6.2 μM to 43.4 μM against different cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
The antimicrobial activity of triazine derivatives has also been documented. A study involving similar compounds revealed that they possess broad-spectrum antibacterial properties against pathogenic bacteria . The effectiveness was measured using standard antimicrobial susceptibility tests, showing significant inhibition zones compared to control agents.
Anti-inflammatory Properties
Compounds similar in structure to 4,6-Bis[(2-ethylphenyl)amino]-1,3,5-triazin-2-yl 4-methylpiperidine-1-carbodithioate have been reported to exhibit anti-inflammatory effects. These activities are typically assessed through in vitro assays measuring the inhibition of pro-inflammatory cytokines .
Data Tables
| Biological Activity | IC50 Value (μM) | Cell Line/Organism |
|---|---|---|
| Anticancer | 6.2 | HCT-116 (Colon Carcinoma) |
| Anticancer | 27.3 | T47D (Breast Cancer) |
| Antimicrobial | - | Various Pathogenic Bacteria |
| Anti-inflammatory | - | In vitro assays |
Case Studies
- Anticancer Efficacy : A study published in Pharmaceutical Research examined the anticancer effects of similar triazine compounds on human breast cancer cells. The results indicated that these compounds could induce apoptosis through mitochondrial pathways, suggesting their potential as therapeutic agents .
- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of triazine derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited higher activity than conventional antibiotics, indicating their potential for development into new antimicrobial agents .
- Anti-inflammatory Mechanisms : Research into the anti-inflammatory properties of triazine compounds demonstrated their ability to inhibit NF-kB signaling pathways, which are crucial in the inflammatory response . This suggests that they could be beneficial in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
